molecular formula C28H30O4 B12706805 Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester CAS No. 38454-02-3

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester

Cat. No.: B12706805
CAS No.: 38454-02-3
M. Wt: 430.5 g/mol
InChI Key: ACAXIUADIABHTE-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H30O4 and a molecular weight of 430.54 g/mol . This compound is known for its unique structural properties, which include a butyl group attached to a phenyl ring, further connected to a benzoate ester. It is often used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butylbenzoic acid and 4-butylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The product is then purified through recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Scientific Research Applications

4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate stands out due to its specific structural configuration, which imparts unique chemical and physical properties. The presence of butyl groups enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, its ester linkage provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives .

Properties

CAS No.

38454-02-3

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

IUPAC Name

[4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate

InChI

InChI=1S/C28H30O4/c1-3-5-7-21-9-13-23(14-10-21)27(29)32-26-19-15-24(16-20-26)28(30)31-25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3

InChI Key

ACAXIUADIABHTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC

Origin of Product

United States

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